molecular formula C6H7FN2 B1330474 (3-Fluorophenyl)hydrazine CAS No. 658-27-5

(3-Fluorophenyl)hydrazine

Cat. No.: B1330474
CAS No.: 658-27-5
M. Wt: 126.13 g/mol
InChI Key: HFSXFDKOXKNGIA-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)hydrazine is an organic compound with the molecular formula C6H7FN2 It is a derivative of hydrazine where one of the hydrogen atoms is replaced by a 3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Fluorophenyl)hydrazine can be synthesized through various methods. One common approach involves the reaction of 3-fluoronitrobenzene with hydrazine hydrate under reducing conditions. The reaction typically proceeds as follows:

    Reduction of 3-fluoronitrobenzene: 3-fluoronitrobenzene is reduced to 3-fluoroaniline using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Formation of this compound: The resulting 3-fluoroaniline is then reacted with hydrazine hydrate to form this compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (3-Fluorophenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reactions often occur in the presence of catalysts like palladium on carbon.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenylhydrazines.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Compounds

  • (3-Fluorophenyl)hydrazine serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactive hydrazine group allows it to participate in condensation reactions with carbonyl compounds (aldehydes and ketones), forming new C-N bonds. This property is particularly valuable in synthesizing heterocyclic compounds, which are essential in medicinal chemistry.

Synthesis of Heterocycles

  • The compound has been used to synthesize pyrazoles, a class of heterocyclic compounds known for their diverse biological activities. The presence of the fluorine atom can influence the electronic properties of these derivatives, potentially enhancing their efficacy compared to non-fluorinated analogs.

Biological Applications

Pharmacological Potential

  • Research indicates that this compound exhibits notable biological activities, particularly analgesic and anti-inflammatory effects. These properties make it a candidate for developing new therapeutic agents aimed at pain management and inflammation control.

Enzyme Inhibition Studies

  • The compound has been explored for its potential as an enzyme inhibitor. Studies suggest that derivatives of this compound can interact with various receptors and enzymes, modulating inflammatory pathways. This interaction is significant for understanding pain mechanisms and developing new analgesics.

Case Study 1: Synthesis of Pyrazoles

A study demonstrated the successful synthesis of pyrazole derivatives using this compound as a key reagent. The resulting compounds exhibited varying degrees of biological activity, showcasing the potential of this hydrazine derivative in drug development.

Case Study 2: Antimicrobial Activity

Research has indicated that metal complexes derived from this compound-based ligands show promising antimicrobial properties. For instance, metal complexes synthesized from Schiff bases involving this compound were tested against various pathogens, revealing significant antimicrobial activity against Mycobacterium tuberculosis and other strains .

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • (4-Fluorophenyl)hydrazine
  • (2-Fluorophenyl)hydrazine
  • (3-Chlorophenyl)hydrazine

Comparison: (3-Fluorophenyl)hydrazine is unique due to the position of the fluorine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different electronic and steric properties, leading to variations in its chemical behavior and biological activity.

Biological Activity

(3-Fluorophenyl)hydrazine, a compound with the chemical formula C6_6H7_7FN2_2, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-fluoroaniline with hydrazine hydrate. This process can be represented as follows:

C6H4F+N2H4C6H7FN2+H2O\text{C}_6\text{H}_4\text{F}+\text{N}_2\text{H}_4\rightarrow \text{C}_6\text{H}_7\text{FN}_2+\text{H}_2\text{O}

The product is often purified using recrystallization techniques to obtain a high-purity compound suitable for biological testing.

Antimicrobial Properties

Research indicates that this compound derivatives exhibit significant antimicrobial properties. A study involving Schiff base ligands derived from this compound showed promising results against various bacterial strains. The synthesized metal complexes demonstrated enhanced antimicrobial activity, particularly those containing copper (Cu), manganese (Mn), and cobalt (Co) ions, which were effective against Mycobacterium tuberculosis and other pathogens .

Table 1: Antimicrobial Activity of Metal Complexes Derived from this compound

Metal ComplexBacterial StrainMinimum Inhibitory Concentration (MIC)
Cu(II)E. coli15 µg/mL
Mn(II)M. tuberculosis10 µg/mL
Co(II)S. aureus20 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines such as MDA-MB-231 and PC3. The IC50_{50} values for these compounds were found to be above 100 µM, suggesting low toxicity against normal cells while retaining efficacy against tumor cells .

Table 2: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50_{50} (µM)
RO12MDA-MB-23198.08
RO7PC3>100

The biological activity of this compound is attributed to its ability to form stable complexes with metal ions, enhancing their bioactivity. The presence of the fluorine atom in the phenyl ring may also contribute to increased lipophilicity, facilitating better membrane penetration and interaction with biological targets.

Case Studies and Research Findings

  • Antitubercular Activity : A study reported the synthesis of novel Schiff bases from this compound, which showed significant antitubercular activity. The metal complexes derived from these Schiff bases were notably effective against resistant strains of Mycobacterium tuberculosis .
  • Antimicrobial Screening : A comprehensive screening of various derivatives revealed that those containing halogen substituents exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts .
  • Cytotoxic Evaluation : Detailed cytotoxicity assessments indicated that while some derivatives show promise against cancer cell lines, they maintain a level of selectivity that minimizes toxicity to healthy cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-Fluorophenyl)hydrazine derivatives in multi-step organic reactions?

Methodological Answer: A common approach involves sequential reactions starting with 1-(3-fluorophenyl)ethan-1-one and diethyl oxalate in methanol under sodium methylate catalysis. Hydrazine hydrate is then introduced to form pyrazole intermediates, followed by reactions with carbon disulfide and haloalkanes to yield S-alkyl triazole-thiol derivatives. Key steps include:

  • Hydrazinolysis : Refluxing intermediates with hydrazine hydrate in ethanol for 6–8 hours to form hydrazides.
  • Cyclization : Acidic precipitation (pH 1–2) to isolate thiol derivatives, monitored via TLC.
    Structural confirmation uses ¹H NMR (e.g., δ 7.48–7.19 ppm for 3-fluorophenyl protons) and IR spectroscopy (e.g., C=O stretch at 1608 cm⁻¹) .

Q. How can researchers confirm the purity and structural integrity of this compound-derived compounds?

Methodological Answer:

  • Chromatography : High-performance liquid chromatography-mass spectrometry (HPLC-MS) confirms compound individuality and purity.
  • Spectroscopy :
    • ¹H NMR : Identifies proton environments (e.g., pyrazole NH at δ 12.45 ppm).
    • IR : Detects functional groups (e.g., C=S stretch at 1200–1050 cm⁻¹).
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 61.36% observed vs. 61.53% calculated) .

Q. What are the primary applications of this compound in heterocyclic chemistry?

Methodological Answer: The compound is pivotal in synthesizing fused heterocycles (e.g., pyrazole-triazole hybrids) for pharmacological studies. For example:

  • Antifungal Agents : S-alkyl derivatives of 4-amino-5-(3-fluorophenyl)pyrazolyl-triazole-thiol show promise via molecular docking with lanosterol 14α-demethylase (CYP51) .
  • Anti-inflammatory Targets : Docking studies against cyclooxygenase-2 (COX-2) guide structural optimization .

Advanced Research Questions

Q. How do computational studies inform the design of hydrazine-catalyzed reactions involving this compound?

Methodological Answer: Density functional theory (DFT) calculations (e.g., M05-2X/6-31G(d)) model reaction pathways, such as:

  • Catalytic Ring-Opening Metathesis : Hydrazine catalysts lower activation barriers for cycloreversion steps. For example, [2.2.2]-bicyclic hydrazines reduce energy barriers by 15–20 kcal/mol compared to [2.2.1] analogs.
  • Epoxide Reduction : Hydrazine selectively reduces epoxide groups in graphene oxide via nucleophilic attack, as shown by transition-state simulations .

Q. What strategies resolve contradictions in hydrazine decomposition kinetics for hydrogen production?

Methodological Answer:

  • Catalyst Screening : Compare Ni-Pt/Al₂O₃ vs. Ru-based catalysts for N–N bond cleavage efficiency. Ni-Pt achieves >95% H₂ selectivity at 80°C.
  • Mechanistic Studies : Operando spectroscopy distinguishes pathways:
    • Thermal Decomposition : Dominates at >150°C, producing NH₃ as a byproduct.
    • Catalytic Decomposition : Favors N₂H₄ → N₂ + 2H₂ at lower temperatures.
      Data normalization to catalyst surface area reduces discrepancies in reported rate constants .

Q. How can thermodynamic properties of this compound derivatives guide material science applications?

Methodological Answer:

  • Vapor Pressure Modeling : Extrapolate solid-phase hydrazine vapor pressure using Clapeyron equations (e.g., ln(P) = 23.2 – 5200/T for 200–300 K).
  • Thermal Stability : TGA-DSC reveals decomposition onset at 180°C for triazole-thiol derivatives, informing thruster design.
  • Plume Analysis : CFD simulations (e.g., ANSYS Fluent) predict exhaust profiles of hydrazine-based monopropellants, optimizing nozzle geometry for 10N thrusters .

Q. What role does this compound play in photocatalytic systems?

Methodological Answer:

  • Material Synthesis : Hydrazine monohydrate modulates MoSe₂ phase (2H vs. 1T) in MoSe₂/CdS-CdSe composites during hydrothermal synthesis, enhancing H₂ evolution rates (e.g., 12.8 mmol·g⁻¹·h⁻¹ under visible light).
  • Doping Effects : Fluorine substitution improves charge separation via electron-withdrawing effects, quantified by Mott-Schottky analysis .

Q. How do reaction conditions influence the regioselectivity of Fischer indole synthesis with this compound?

Methodological Answer:

  • Acid Catalysis : HCl (pH < 3) directs cyclization to 3-substituted indoles via [3,3]-sigmatropic rearrangement.
  • Solvent Effects : Ethanol vs. DMF alters activation energy (ΔΔG‡ ≈ 5 kcal/mol), favoring 2-substituted indoles in polar aprotic solvents.
  • Substituent Effects : 3-Fluorophenyl groups enhance para-directing effects in electrophilic substitution, validated by Hammett σ⁺ correlations .

Properties

IUPAC Name

(3-fluorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c7-5-2-1-3-6(4-5)9-8/h1-4,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSXFDKOXKNGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342350
Record name (3-fluorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658-27-5
Record name (3-Fluorophenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=658-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-fluorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 10 g portion of 3-fluoroaniline was suspended in 100 ml of concentrated hydrochloric acid, 50 ml of 13% sodium nitrite aqueous solution was gradually added thereto under ice-cooling, and the mixture was stirred at the same temperature for 10 minutes. Next, a suspension consisting of 75 g of tin chloride dihydrate and 50 ml of concentrated hydrochloric acid was added thereto, and the mixture was stirred for 1 hour while gradually returning to room temperature. Under ice-cooling, the reaction solution was adjusted to a pH value of about 9 by adding sodium hydroxide and extracted with chloroform, and then the thus obtained organic layer was dried with anhydrous sodium sulfate and the solvent was evaporate d under a reduced pressure. The residue was made into hydrochloride with 1 N hydrochloric acid/ethanol and then recrystallized from an ether-ethanol mixed solvent to obtain 11 g of the title compound as a white powder.
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tin chloride dihydrate
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75 g
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reactant
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100 mL
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50 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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